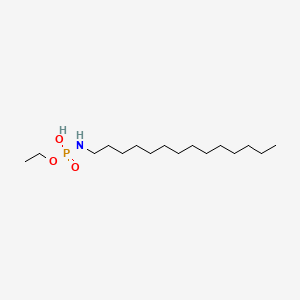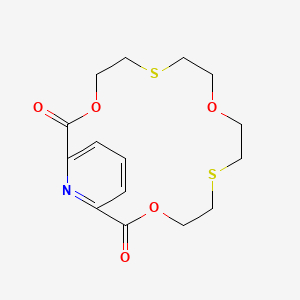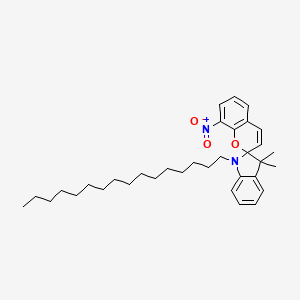
Spiro(2H-1-benzopyran-2,2'-(2H)indole), 1'-hexadecyl-1',3'-dihydro-3',3'-dimethyl-8-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(2H-1-benzopyran-2,2’-(2H)indole), 1’-hexadecyl-1’,3’-dihydro-3’,3’-dimethyl-8-nitro- is a complex organic compound known for its photochromic properties. This compound belongs to the class of spiropyrans, which are characterized by their ability to change color upon exposure to light. The unique structure of this compound allows it to undergo reversible transformations between two forms, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(2H-1-benzopyran-2,2’-(2H)indole), 1’-hexadecyl-1’,3’-dihydro-3’,3’-dimethyl-8-nitro- typically involves a multi-step process. The initial step often includes the formation of the indole and benzopyran moieties, followed by their spirocyclization. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the spiro linkage. For instance, the use of strong acids or bases can promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and reduce the risk of side reactions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro(2H-1-benzopyran-2,2’-(2H)indole), 1’-hexadecyl-1’,3’-dihydro-3’,3’-dimethyl-8-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Spiro(2H-1-benzopyran-2,2’-(2H)indole), 1’-hexadecyl-1’,3’-dihydro-3’,3’-dimethyl-8-nitro- has numerous applications in scientific research:
Chemistry: Used as a photochromic dye in studies of light-induced molecular transformations.
Biology: Employed in the development of photoresponsive biomaterials and sensors.
Medicine: Investigated for potential use in drug delivery systems and diagnostic tools.
Industry: Utilized in the production of smart materials, such as photochromic coatings and optical data storage devices.
Mécanisme D'action
The mechanism of action of Spiro(2H-1-benzopyran-2,2’-(2H)indole), 1’-hexadecyl-1’,3’-dihydro-3’,3’-dimethyl-8-nitro- involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound transitions from a closed spiro form to an open merocyanine form. This transformation alters the compound’s optical properties, making it useful in various applications. The molecular targets and pathways involved in this process include the absorption of photons and subsequent electronic rearrangements within the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro(2H-1-benzopyran-2,2’-(2H)indole), 1’,3’,3’-trimethyl-6-nitro-
- Spiro(2H-1-benzopyran-2,2’-(2H)indole), 1’,3’,3’-trimethyl-8-nitro-
- Spiro(2H-1-benzopyran-2,2’-(2H)indole), 1’,3’,3’-dimethyl-6-nitro-
Uniqueness
What sets Spiro(2H-1-benzopyran-2,2’-(2H)indole), 1’-hexadecyl-1’,3’-dihydro-3’,3’-dimethyl-8-nitro- apart from similar compounds is its unique hexadecyl chain. This long alkyl chain enhances the compound’s solubility in non-polar solvents and improves its compatibility with various materials, making it particularly valuable in industrial applications.
Propriétés
Numéro CAS |
60168-18-5 |
|---|---|
Formule moléculaire |
C34H48N2O3 |
Poids moléculaire |
532.8 g/mol |
Nom IUPAC |
1'-hexadecyl-3',3'-dimethyl-8-nitrospiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C34H48N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-27-35-30-23-18-17-22-29(30)33(2,3)34(35)26-25-28-21-20-24-31(36(37)38)32(28)39-34/h17-18,20-26H,4-16,19,27H2,1-3H3 |
Clé InChI |
RGVPITVDQOGSDE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C13C=CC4=C(O3)C(=CC=C4)[N+](=O)[O-])(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


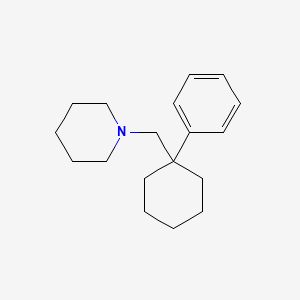
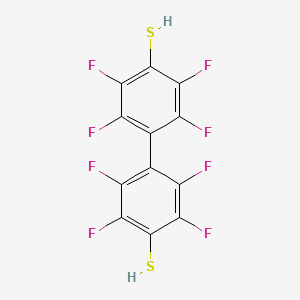
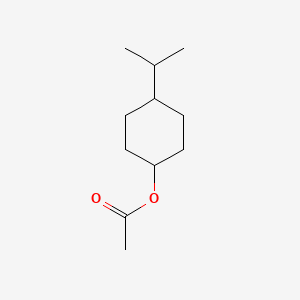
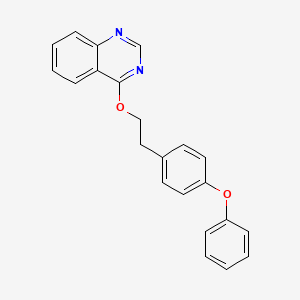
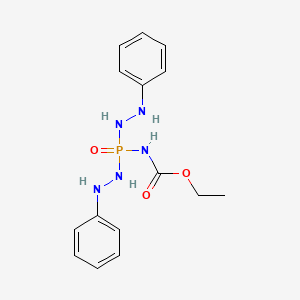



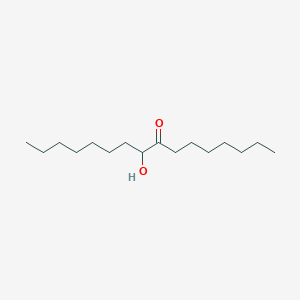
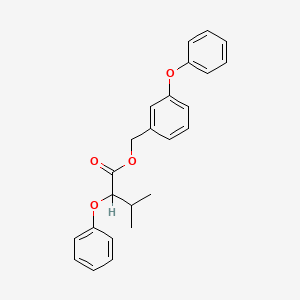
![4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol](/img/structure/B12802798.png)

